molecular formula C25H28O3 B11152522 3-[(4-tert-butylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(4-tert-butylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11152522
M. Wt: 376.5 g/mol
InChI Key: ZSYIFLYKLQXGHO-UHFFFAOYSA-N
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Description

3-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenone core, which is a fused ring system containing both benzene and pyran rings. The presence of a tert-butylphenyl group and a methoxy group further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where a tert-butyl group is introduced to a phenyl ring. This is followed by the formation of the chromenone core through cyclization reactions. The methoxy group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to a more saturated form.

    Substitution: The tert-butylphenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of more saturated chromenone derivatives.

    Substitution: Introduction of new functional groups such as halogens or alkoxy groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The tert-butylphenyl and methoxy groups can enhance binding affinity to these targets, while the chromenone core can participate in various biochemical reactions. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

  • 3-[(4-tert-butylphenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
  • 1-[(4-tert-butylphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Comparison: Compared to similar compounds, 3-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to the specific positioning of the tert-butylphenyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H28O3/c1-16-22(27-15-17-9-11-18(12-10-17)25(2,3)4)14-13-20-19-7-5-6-8-21(19)24(26)28-23(16)20/h9-14H,5-8,15H2,1-4H3

InChI Key

ZSYIFLYKLQXGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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